molecular formula C18H20N2O2 B11182278 2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline

Cat. No.: B11182278
M. Wt: 296.4 g/mol
InChI Key: PCIOKIAXXBLCRH-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be attached via an etherification reaction using cyclopropylmethanol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the quinoline or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinoline and pyrrolidine derivatives.

Scientific Research Applications

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Chemical Biology: Researchers use this compound to study biological pathways and molecular interactions, helping to elucidate the mechanisms of various diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Pharmacology: It is used in pharmacological studies to understand its effects on different biological targets and to develop new drugs.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline: Similar structure with an isoquinoline core instead of quinoline.

    2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]naphthalene: Similar structure with a naphthalene core.

    2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzene: Similar structure with a benzene core.

Uniqueness

2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]quinoline is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-quinolin-2-ylmethanone

InChI

InChI=1S/C18H20N2O2/c21-18(17-8-7-14-3-1-2-4-16(14)19-17)20-10-9-15(11-20)22-12-13-5-6-13/h1-4,7-8,13,15H,5-6,9-12H2

InChI Key

PCIOKIAXXBLCRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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